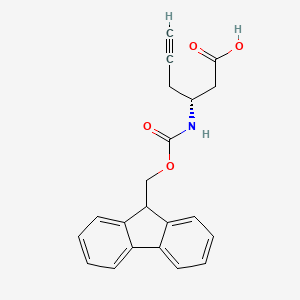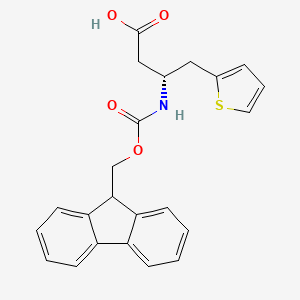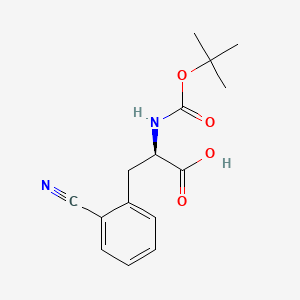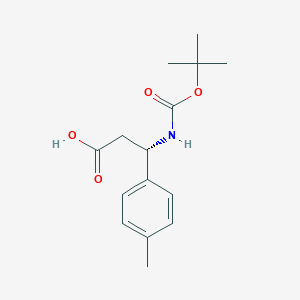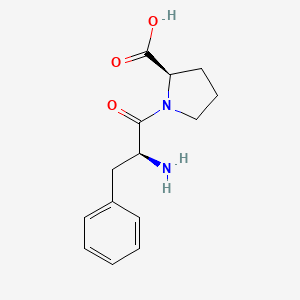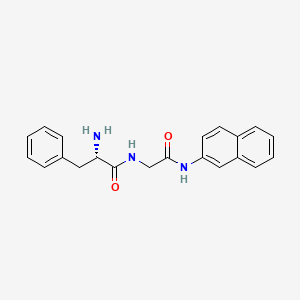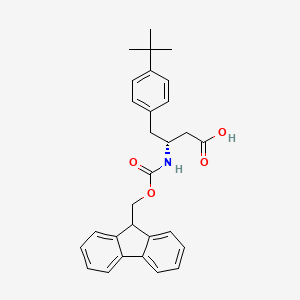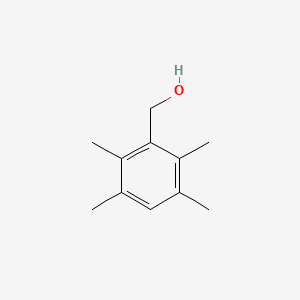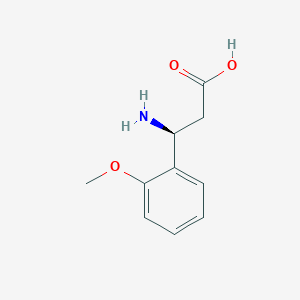
Di-tert-butyl carbonate
Vue d'ensemble
Description
Di-tert-butyl carbonate, also known as di-tert-butyl dicarbonate, is a widely used reagent in organic synthesisThis compound is also used as a dehydrating agent in various organic reactions, particularly with carboxylic acids, certain hydroxyl groups, or primary nitroalkanes .
Applications De Recherche Scientifique
Di-tert-butyl carbonate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Di-tert-butyl carbonate, also known as Di-tert-butyl dicarbonate or Boc2O, is primarily used as a reagent in organic synthesis . Its primary targets are amine functionalities , to which it introduces the Boc (tert-butoxycarbonyl) protecting group .
Mode of Action
This compound reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives .
Biochemical Pathways
The introduction of the Boc protecting group to amine functionalities by this compound affects the biochemical pathways involving amines. The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid), thus serving as a protective group, for instance in solid phase peptide synthesis .
Result of Action
The primary result of this compound’s action is the formation of Boc-protected amines, which are unreactive to most bases and nucleophiles . This allows for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of moisture. Exposure to moisture causes it to hydrolyze to t-butanol and CO2, which can cause internal pressure in the storage bottle . Therefore, it’s crucial to store this compound in a dry environment to maintain its stability and efficacy .
Analyse Biochimique
Biochemical Properties
Di-tert-butyl carbonate reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .
Cellular Effects
The effects of this compound on cells are primarily through its role in the protection and deprotection of amines . By protecting amines, it allows for certain cellular processes to occur that would otherwise be inhibited by the presence of amines .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with amines . It reacts with amines to form carbamate derivatives, effectively protecting the amines and allowing for subsequent reactions to occur .
Temporal Effects in Laboratory Settings
It is also used as a dehydrating agent in some organic reactions, particularly with carboxylic acids, certain hydroxyl groups, or with primary nitroalkanes .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. It plays a crucial role in organic synthesis, particularly in the protection and deprotection of amines .
Subcellular Localization
As a reagent used in organic synthesis, it is likely to be distributed throughout the cell where it can react with amines to form carbamate derivatives .
Méthodes De Préparation
Di-tert-butyl carbonate is typically prepared from tert-butanol, carbon dioxide, and phosgene, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base . The synthetic route involves the following steps:
- Dissolve potassium tert-butoxide in anhydrous tetrahydrofuran.
- Introduce dry carbon dioxide at low temperatures (-5 to -20°C) to form a slurry.
- Add a solution of phosgene in benzene while maintaining the low temperature.
- The resulting product is then dissolved in carbon tetrachloride and stirred at 25°C to release carbon dioxide completely, yielding this compound .
Analyse Des Réactions Chimiques
Di-tert-butyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form N-tert-butoxycarbonyl derivatives.
Dehydration Reactions: It acts as a dehydrating agent in reactions with carboxylic acids, hydroxyl groups, or primary nitroalkanes.
Decomposition: The compound can decompose into carbon dioxide and tert-butanol under certain conditions.
Comparaison Avec Des Composés Similaires
Di-tert-butyl carbonate is often compared with other similar compounds, such as:
Di-tert-butyl pyrocarbonate:
Boc anhydride: A compound formally regarded as the acid anhydride derived from a tert-butoxycarbonyl group.
This compound is unique in its ability to act as both a protecting group reagent and a dehydrating agent, making it a versatile tool in organic synthesis .
Propriétés
IUPAC Name |
ditert-butyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)11-7(10)12-9(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCCJTMPMUFERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436864 | |
| Record name | di-tert-butylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34619-03-9 | |
| Record name | tert-Butyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34619-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | di-tert-butylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, bis(1,1-dimethylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of Di-tert-butyl dicarbonate in peptide synthesis?
A1: Di-tert-butyl dicarbonate is widely employed for protecting the amino group in amino acids during peptide synthesis []. This protection is crucial to prevent unwanted side reactions and enable the controlled formation of peptide bonds. One study demonstrated the efficient "one-pot" conversion of resin-bound N-fluorenylmethoxycarbonyl (Fmoc) amino acids and dipeptides into their corresponding N-tert-butoxycarbonyl (Boc) derivatives using Di-tert-butyl dicarbonate in conjunction with potassium fluoride []. This method highlights the utility of Boc₂O in simplifying protection strategies in peptide synthesis.
Q2: Can Di-tert-butyl dicarbonate be used to synthesize heterocyclic compounds?
A2: Yes, Di-tert-butyl dicarbonate can be utilized in the synthesis of certain heterocyclic compounds. For instance, it has been successfully employed to synthesize methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate []. This compound was synthesized through the reaction of methyl 2-aminothiazole-5-carboxylate with Di-tert-butyl dicarbonate. The resulting structure was characterized using X-ray crystallography, revealing a planar thiazole ring and the formation of intramolecular and intermolecular hydrogen bonds [].
Q3: How does Di-tert-butyl dicarbonate facilitate specific chemical transformations?
A3: Di-tert-butyl dicarbonate plays a crucial role in facilitating specific chemical transformations. One example is its use in the reduction of cyano groups in cyanoethyl 5-substituted uracil derivatives []. Researchers explored various reducing agents and found that sodium borohydride, in conjunction with nickel(II) chloride as a catalyst and Di-tert-butyl dicarbonate as a "trapping" agent, was highly effective []. This method underscores the ability of Di-tert-butyl dicarbonate to modulate reaction pathways and improve yields.
Q4: Does Di-tert-butyl dicarbonate find applications beyond peptide and heterocycle synthesis?
A5: Absolutely! A notable example lies in the synthesis of (1S,4R)-cis-4-amino-2-cyclopentene-1-methanol hydrochloride []. This synthesis leverages Di-tert-butyl dicarbonate to protect the amino group of (1S,4R)-(-)-2-azabicyclo[2,2,1]hept-5-en-3-one. This protection is essential for the subsequent reduction step with sodium borohydride, ultimately leading to the desired product with high yield and purity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

